molecular formula C23H23N3O2S2 B2737884 N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide CAS No. 681225-62-7

N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide

Cat. No. B2737884
CAS RN: 681225-62-7
M. Wt: 437.58
InChI Key: XVPDOBROUYJVOK-UHFFFAOYSA-N
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Description

N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide, commonly known as DPTA, is a thiazole-based compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Heterocyclic Compound Synthesis and Insecticidal Applications

  • Innovative heterocycles incorporating thiadiazole moieties were synthesized for potential insecticidal applications against the cotton leafworm, Spodoptera littoralis, showcasing the utility of these compounds in developing new insecticides (Fadda et al., 2017).

Antitumor Activities

  • Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized, with some displaying promising inhibitory effects on different cancer cell lines, indicating the potential of these compounds in cancer therapy (Albratty et al., 2017).

Corrosion Inhibition

  • New long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives were synthesized and evaluated as corrosion inhibitors, demonstrating their effectiveness in protecting materials against corrosion (Yıldırım & Cetin, 2008).

Antimicrobial Evaluation

  • Thiohydrazonates and pyrazolo[3,4-b]pyridines were synthesized and their antimicrobial activities assessed, with some compounds showing high inhibitory activity against bacterial strains, illustrating the potential of these compounds in antimicrobial drug development (Mekky & Sanad, 2019).

properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S2/c27-19(15-29-16-20(28)26-13-7-8-14-26)24-23-25-21(17-9-3-1-4-10-17)22(30-23)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPDOBROUYJVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide

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